![molecular formula C21H38N2O3 B14283221 N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea CAS No. 126279-29-6](/img/structure/B14283221.png)
N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of cyclohexyl and cyclopentyloxy groups attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea typically involves the reaction of cyclohexylamine with cyclopentyl chloroformate to form an intermediate, which is then reacted with 3-(cyclopentyloxy)-2-hydroxypropyl isocyanate to yield the final product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at ambient or slightly elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol functionalities.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.
類似化合物との比較
N,N’-Dicyclohexylurea: A structurally similar compound with cyclohexyl groups attached to the urea moiety.
N,N’-Diphenylurea: Another urea derivative with phenyl groups instead of cyclohexyl groups.
N,N’-Dimethylurea: A simpler urea derivative with methyl groups.
Uniqueness: N,N’-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea is unique due to the presence of both cyclohexyl and cyclopentyloxy groups, which impart distinct chemical and physical properties
特性
CAS番号 |
126279-29-6 |
|---|---|
分子式 |
C21H38N2O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
1,3-dicyclohexyl-1-(3-cyclopentyloxy-2-hydroxypropyl)urea |
InChI |
InChI=1S/C21H38N2O3/c24-19(16-26-20-13-7-8-14-20)15-23(18-11-5-2-6-12-18)21(25)22-17-9-3-1-4-10-17/h17-20,24H,1-16H2,(H,22,25) |
InChIキー |
SBPADPJRULMZET-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N(CC(COC2CCCC2)O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)

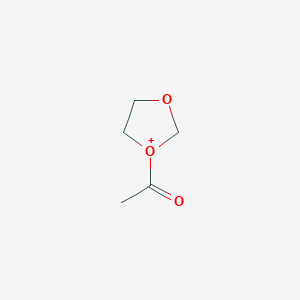
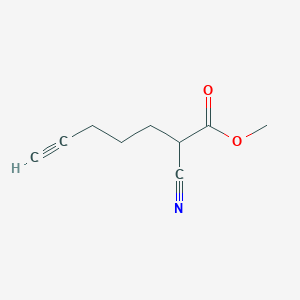
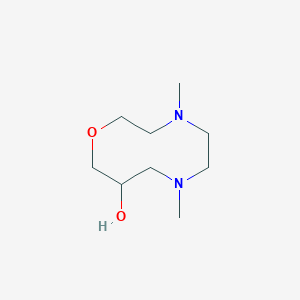
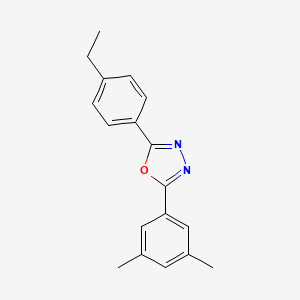

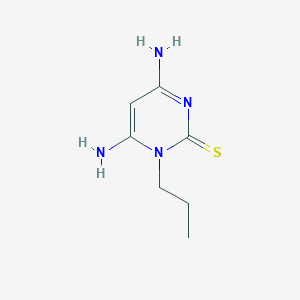
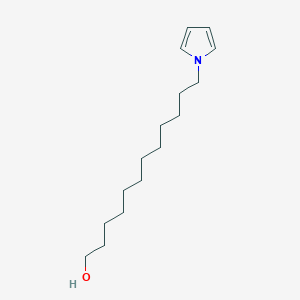
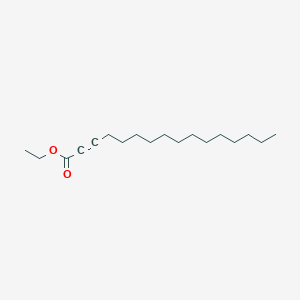
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
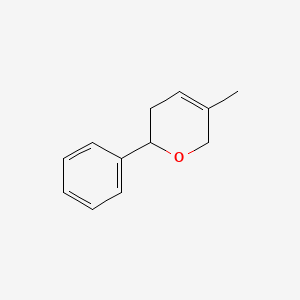
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
